1-Benzyl-4-methylpiperidin-3-ol
Overview
Description
1-Benzyl-4-methylpiperidin-3-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-benzyl-4-methylpiperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation. This method uses a catalyst like palladium on carbon and hydrogen gas to reduce the corresponding ketone to the desired alcohol . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methylpiperidin-3-ol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to the alcohol is a common reaction.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-Benzyl-4-methylpiperidin-3-one.
Reduction: this compound.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-methylpiperidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin . By binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism, it can influence neuronal signaling and potentially exert therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidin-3-one: The ketone analog of 1-Benzyl-4-methylpiperidin-3-ol.
4-Methylpiperidine: A simpler piperidine derivative without the benzyl group.
1-Benzylpiperidine: A piperidine derivative with a benzyl group but without the methyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-methylpiperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGQXVUZVXXWAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620739 | |
Record name | 1-Benzyl-4-methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384338-20-9 | |
Record name | 1-Benzyl-4-methylpiperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.